An In-depth Technical Guide to 6-Chloro-2-fluoro-9-methyl-9H-purine: A Keystone Building Block in Medicinal Chemistry
An In-depth Technical Guide to 6-Chloro-2-fluoro-9-methyl-9H-purine: A Keystone Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Substituted Purine
6-Chloro-2-fluoro-9-methyl-9H-purine (CAS 344891-56-1) is a synthetically versatile heterocyclic compound that has emerged as a crucial intermediate in the field of drug discovery. As a trifunctionalized purine scaffold, it offers medicinal chemists a privileged starting point for creating diverse libraries of bioactive molecules. The purine core is a fundamental component of essential biomolecules such as DNA, RNA, and ATP, making its analogs a rich source for developing therapeutic agents that can modulate biological pathways with high specificity.[1][2]
The strategic placement of three distinct functional groups—a highly reactive chloro group at the C6 position, a modulating fluoro group at C2, and a methyl group at the N9 position—provides a platform for sequential and regioselective chemical modifications. This guide offers a comprehensive overview of the core properties, synthesis, reactivity, and applications of this key building block, providing field-proven insights for its effective utilization in research and development. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane penetration, and binding affinity.[3][4]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of 6-Chloro-2-fluoro-9-methyl-9H-purine is essential for its effective use in synthesis and for the interpretation of analytical data. Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 344891-56-1 | [5] |
| Molecular Formula | C₆H₄ClFN₄ | [5] |
| Molecular Weight | 186.58 g/mol | [5] |
| IUPAC Name | 6-chloro-2-fluoro-9-methyl-9H-purine | [5] |
| Appearance | White Solid | [5] |
| Purity | ≥97% (Commercially available) | [5] |
| SMILES | CN1C=NC2=C(Cl)N=C(F)N=C21 | [5] |
Synthesis and Purification
Rationale for Synthetic Strategy
The chosen strategy leverages the commercially available 6-chloro-2-fluoropurine. The N9 position of the purine ring is nucleophilic and can be selectively alkylated under basic conditions. The key is to control the reaction to favor N9 alkylation over the less common N7 alkylation. Typically, using a polar aprotic solvent and a suitable base ensures high regioselectivity.
Detailed Experimental Protocol: N9-Methylation
Reaction: 6-chloro-2-fluoropurine to 6-chloro-2-fluoro-9-methyl-9H-purine
-
Preparation: To a solution of 6-chloro-2-fluoropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Reagent Addition: Stir the suspension vigorously. Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.
-
Reaction Execution: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 6-chloro-2-fluoro-9-methyl-9H-purine.
Chemical Reactivity and Synthetic Utility
The primary value of 6-chloro-2-fluoro-9-methyl-9H-purine lies in its predictable and versatile reactivity, which is dominated by the electrophilic nature of the purine ring, particularly at the C6 position.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The C6-chloro group is the most reactive site on the molecule and serves as an excellent leaving group for SNAr reactions. This position is readily attacked by a wide range of nucleophiles, providing the principal pathway for structural diversification.[7][8][9]
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Causality: The electron-withdrawing nature of the purine ring's nitrogen atoms makes the carbon atoms, especially C2, C6, and C8, electron-deficient. The chlorine at C6 further enhances the electrophilicity of this position, making it highly susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate.
-
Applicable Nucleophiles:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are commonly used to synthesize libraries of C6-amino-purines, which are foundational for many kinase inhibitors.
-
O-Nucleophiles: Alcohols and phenols react, typically under basic conditions, to form C6-alkoxy and C6-aryloxy purine derivatives.
-
S-Nucleophiles: Thiols readily displace the chloride to form C6-thioether linkages.
-
Relative Reactivity of Halogens
The C2-fluoro group is significantly less reactive towards nucleophilic displacement than the C6-chloro group.[10] This differential reactivity is crucial for synthetic design, as it allows for selective functionalization at the C6 position while leaving the C2 position intact for potential subsequent modifications under more forcing conditions. This selectivity provides a powerful tool for building molecular complexity in a controlled manner.
General Protocol for C6-Functionalization via SNAr
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Setup: Dissolve 6-chloro-2-fluoro-9-methyl-9H-purine (1.0 eq) in a suitable solvent such as n-butanol, isopropanol, or DMF.
-
Addition of Reagents: Add the desired nucleophile (amine, alcohol, or thiol, 1.2-2.0 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Reaction: Heat the mixture, typically between 80 °C and 120 °C, and monitor by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[9]
-
Isolation: After cooling, perform an appropriate aqueous work-up. The product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Applications in Drug Discovery
The 2,6,9-trisubstituted purine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2][11] 6-Chloro-2-fluoro-9-methyl-9H-purine is an ideal starting material for accessing this chemical space.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors mimic the adenine moiety of ATP to bind to the enzyme's active site.[12] The C6 position of the purine ring often serves as an attachment point for side chains that occupy adjacent hydrophobic pockets in the kinase domain, enhancing both potency and selectivity. The C2 position can be functionalized to further fine-tune these interactions.
Antiviral and Anticancer Agents
Modified purine nucleosides and their analogues are cornerstone therapies for viral infections and cancer.[13][14] The title compound serves as a key intermediate for synthesizing novel purine derivatives that can be tested for these activities. The 6-chloropurine moiety itself has been identified as important for the antiviral activity of some nucleoside analogs, potentially due to its electrophilic nature.[14]
Spectral Characterization (Predicted)
While specific published spectra for this exact compound are scarce, its spectral properties can be reliably predicted based on its structure and data from closely related analogs like 6-chloro-9-methyl-9H-purine and 2,6-dichloro-9-methyl-9H-purine.[15][16]
-
¹H NMR:
-
A singlet corresponding to the C8-H proton, expected around δ 8.5-8.8 ppm.
-
A singlet for the N9-CH₃ protons, expected around δ 3.8-4.0 ppm.
-
-
¹³C NMR:
-
Signals for the purine ring carbons would be expected in the range of δ 140-160 ppm.
-
The N9-CH₃ carbon would appear significantly upfield, around δ 30-35 ppm.
-
-
Mass Spectrometry (MS):
-
The ESI-MS would show a prominent [M+H]⁺ ion at m/z 187.0, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).
-
Safety, Handling, and Storage
As with other halogenated heterocyclic compounds, appropriate safety precautions must be observed. Data from closely related compounds suggest the following hazard profile.[15]
| Hazard Type | GHS Classification (Inferred) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses with side-shields or goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. |
Handling and Storage Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
6-Chloro-2-fluoro-9-methyl-9H-purine is a high-value synthetic intermediate whose trifunctional nature provides a robust platform for the synthesis of diverse chemical libraries. Its predictable reactivity, dominated by selective nucleophilic substitution at the C6 position, allows for controlled and systematic structural modifications. This makes it an indispensable tool for medicinal chemists and drug development professionals, particularly those focused on the discovery of novel kinase inhibitors and other therapeutics derived from the privileged purine scaffold.
References
-
Purine Analogues as Kinase Inhibitors: A Review. (2014). Ingenta Connect. Available at: [Link]
-
Sharma, P., & Kumar, V. (2014). Purine Analogues as Kinase Inhibitors: A Review. PubMed. Available at: [Link]
-
Purine Analogues as Kinase Inhibitors: A Review | Request PDF. (2025). ResearchGate. Available at: [Link]
-
When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Vaia. Available at: [Link]
-
Some examples of purine derivatives reported as TKIs inhibitors. ResearchGate. Available at: [Link]
-
Wächtler, B., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. Available at: [Link]
-
Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. (1974). PMC - NIH. Available at: [Link]
-
Reaction of phenol with various 6-chloropurines a Entry Product R Yield b (%). ResearchGate. Available at: [Link]
-
Guo, H. M., et al. (2012). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. RSC Publishing. Available at: [Link]
-
Synthesis and base-mediated dehydrochlorination of 6-chloro-7,8-dihydro-9-(4-methylbenzyl)-2-(trifluormethyl)purine. ACS Publications. Available at: [Link]
-
Hocek, M., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844. PubChem. Available at: [Link]
- New 6-fluoropurine compounds and preparation method thereof. Google Patents.
-
CAS 220696-58-2 | 2-Fluoro-6-chloro-9-(1-methylethyl)-9h-purine. Hoffman Fine Chemicals. Available at: [Link]
-
Product Class 17: Purines. Science of Synthesis. Available at: [Link]
-
Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (2009). PMC - NIH. Available at: [Link]
-
THE NEW CONVENIENT SYNTHESIS OF 6-FLUOROPURINE AND ITS 7-/9-UNSUBSTITUTED ANALOGUES. Semantic Scholar. Available at: [Link]
-
Scheme (7). Reagents and Conditions: (a) 2-amino-6-chloropurine (for...). ResearchGate. Available at: [Link]
-
Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. Available at: [Link]
-
Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer. (2009). PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Purine Derivatives as Herbicide Safeners. (2024). ACS Publications. Available at: [Link]
-
Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (2022). PMC - NIH. Available at: [Link]
-
DNA Methylation Protocols. Springer. Available at: [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI. Available at: [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PMC. Available at: [Link]
-
Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. (2005). PubMed. Available at: [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). ACS Publications. Available at: [Link]
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-chloro-2-fluoro-9-methyl-9H-purine 97% | CAS: 344891-56-1 | AChemBlock [achemblock.com]
- 6. mdpi.com [mdpi.com]
- 7. vaia.com [vaia.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Compounds from Natural Sources as Protein Kinase Inhibitors | MDPI [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR [m.chemicalbook.com]

